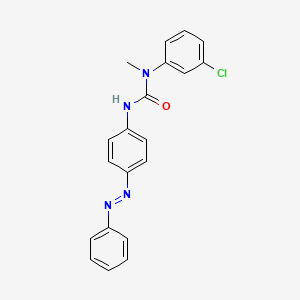
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with methyl isocyanate to form the intermediate 1-(3-chlorophenyl)-1-methylurea. This intermediate is then reacted with 4-phenylazobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Applications De Recherche Scientifique
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- involves its interaction with specific molecular targets. The phenylazo group can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as proteins and nucleic acids. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, potentially modifying the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-nitrophenyl)phenyl-
- Urea, 1-(3-bromophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-methylphenyl)phenyl-
Uniqueness
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is unique due to the presence of both the chlorophenyl and phenylazo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
349495-71-2 |
|---|---|
Formule moléculaire |
C20H17ClN4O |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-1-methyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C20H17ClN4O/c1-25(19-9-5-6-15(21)14-19)20(26)22-16-10-12-18(13-11-16)24-23-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,26) |
Clé InChI |
GPEXTIXSMGTHIJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)Cl)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)

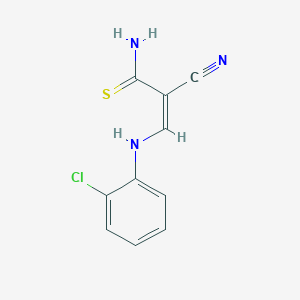
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
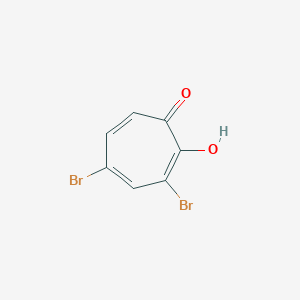
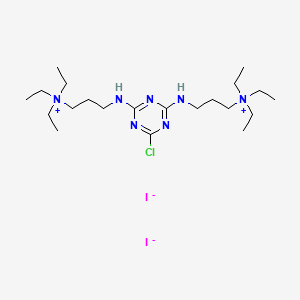
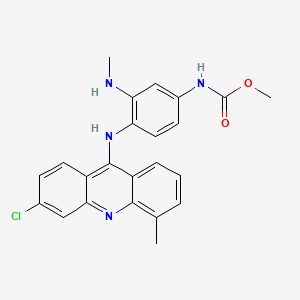
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
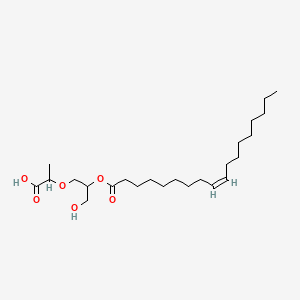
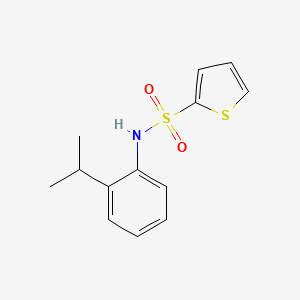
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)

